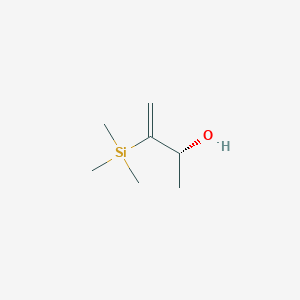
(2R)-3-(Trimethylsilyl)but-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-(Trimethylsilyl)but-3-en-2-ol is an organic compound that features a trimethylsilyl group attached to a butenol backbone. This compound is of interest in organic synthesis due to its unique structural properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(Trimethylsilyl)but-3-en-2-ol typically involves the introduction of the trimethylsilyl group to a suitable precursor. One common method is the hydrosilylation of an alkyne or alkene precursor using a trimethylsilyl reagent under catalytic conditions. The reaction conditions often include the use of a platinum or rhodium catalyst at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrosilylation processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(Trimethylsilyl)but-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
(2R)-3-(Trimethylsilyl)but-3-en-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its potential role in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-3-(Trimethylsilyl)but-3-en-2-ol depends on the specific reactions it undergoes. In general, the trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2R)-3-(Trimethylsilyl)but-3-en-1-ol: Similar structure with the hydroxyl group at a different position.
(2R)-3-(Trimethylsilyl)but-2-en-2-ol: Similar structure with the double bond at a different position.
(2R)-3-(Trimethylsilyl)but-3-en-2-one: Similar structure with a ketone group instead of a hydroxyl group.
Uniqueness
(2R)-3-(Trimethylsilyl)but-3-en-2-ol is unique due to the specific positioning of the trimethylsilyl group and the hydroxyl group, which can influence its reactivity and applications in synthesis.
Properties
CAS No. |
194020-48-9 |
|---|---|
Molecular Formula |
C7H16OSi |
Molecular Weight |
144.29 g/mol |
IUPAC Name |
(2R)-3-trimethylsilylbut-3-en-2-ol |
InChI |
InChI=1S/C7H16OSi/c1-6(8)7(2)9(3,4)5/h6,8H,2H2,1,3-5H3/t6-/m1/s1 |
InChI Key |
MCXHBOQWMCKXBM-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C(=C)[Si](C)(C)C)O |
Canonical SMILES |
CC(C(=C)[Si](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Aziridine, 1-[(4-nitrophenyl)sulfonyl]-2-phenyl-, (2R)-](/img/structure/B12554592.png)

![4-[(2,6-Difluoropyrimidin-4-yl)amino]benzene-1,3-disulfonic acid](/img/structure/B12554598.png)

![2H-Pyran-2-one, tetrahydro-5,5-dimethyl-6-[(triphenylsilyl)methyl]-](/img/structure/B12554603.png)
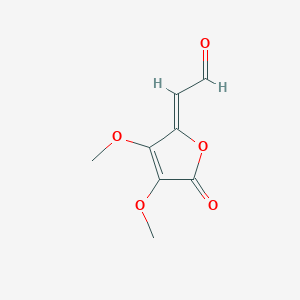
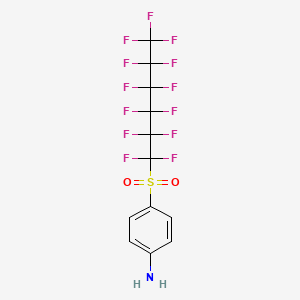
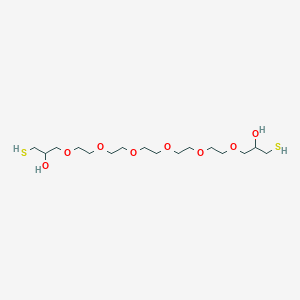

![1-Fluoro-4-[4-(4-propylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B12554636.png)
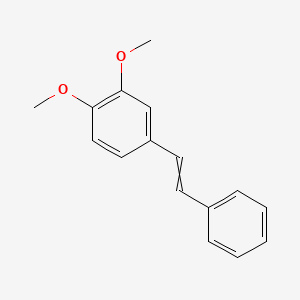
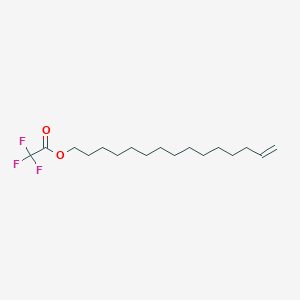
![Ethyl 4-[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B12554655.png)
